molecular formula C11H11NS B1582290 2-Methyl-4-(p-tolyl)thiazole CAS No. 66047-73-2

2-Methyl-4-(p-tolyl)thiazole

Cat. No. B1582290
CAS RN: 66047-73-2
M. Wt: 189.28 g/mol
InChI Key: UNKWGSWPXYCNPW-UHFFFAOYSA-N
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Description

2-Methyl-4-(p-tolyl)thiazole is an organic compound that belongs to the thiazole family of heterocyclic compounds. It is a yellowish-colored liquid that has a strong odor and is used in the synthesis of various organic compounds. This compound is also used in scientific research applications due to its unique properties and mechanism of action.

Scientific Research Applications

Organic Electronics

Thiazolothiazole ring system, which includes “2-Methyl-4-(p-tolyl)thiazole”, has gained significant attention in the field of organic electronics due to its planar and rigid backbone as well as an extended π-conjugated structure . This class of compounds has remarkably high oxidation stability and charge carrier mobility, which are crucial properties for optoelectronic applications .

Optoelectronic Devices

“2-Methyl-4-(p-tolyl)thiazole” is widely used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors . Its unique properties make it an ideal candidate for these applications.

Synthesis of Heterocyclic Moieties

A classical method for the synthesis of heterocyclic moiety based on thiazolo[4,5-d] thiazole involves the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl- [1,3]thiazolo[4,5-d][1,3]thiazole . “2-Methyl-4-(p-tolyl)thiazole” plays a crucial role in this process.

Antioxidant Applications

Thiazole derivatives, including “2-Methyl-4-(p-tolyl)thiazole”, have been found to act as antioxidant molecules . They help in neutralizing harmful free radicals in the body, thereby preventing oxidative stress and related diseases.

Anti-inflammatory Applications

“2-Methyl-4-(p-tolyl)thiazole” has shown significant anti-inflammatory activities . It can be used in the development of drugs for treating various inflammatory conditions.

Antimicrobial Applications

Thiazole compounds have been found to possess antimicrobial properties . “2-Methyl-4-(p-tolyl)thiazole” can be used in the development of new antimicrobial drugs.

Antifungal Applications

Thiazole derivatives have been found to have antifungal activities . “2-Methyl-4-(p-tolyl)thiazole” can be used in the development of antifungal drugs.

Antiviral Applications

Thiazole compounds, including “2-Methyl-4-(p-tolyl)thiazole”, have been found to possess antiviral properties . They can be used in the development of new antiviral drugs.

properties

IUPAC Name

2-methyl-4-(4-methylphenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NS/c1-8-3-5-10(6-4-8)11-7-13-9(2)12-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKWGSWPXYCNPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349855
Record name 2-Methyl-4-(p-tolyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(p-tolyl)thiazole

CAS RN

66047-73-2
Record name 2-Methyl-4-(p-tolyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-4-(4-methylphenyl)-1,3-thiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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